Cas no 94-02-0 (Ethyl benzoylacetate)

Ethyl benzoylacetate is a versatile organic compound offering several benefits. Its high chemical stability and resistance to hydrolysis make it suitable for various applications in the production of perfumes, fragrances, and pharmaceuticals. Additionally, its aromatic properties contribute to its utility as a solvent and intermediate in organic synthesis reactions.
Ethyl benzoylacetate structure
Ethyl benzoylacetate structure
商品名:Ethyl benzoylacetate
CAS番号:94-02-0
MF:C11H12O3
メガワット:192.211183547974
MDL:MFCD00009196
CID:34727
PubChem ID:7170

Ethyl benzoylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-oxo-3-phenylpropanoate
    • Ethyl benzoylacetate,(Benzoylacetic acid ethyl ester)
    • Benzoylacetic acid ethyl ester
    • Ethyl Benzoylacetate
    • 3-Oxo-3-pyridin-3-yl-propionic acid ethyl ester
    • 3-phenyl-3-oxopropanoate
    • benzoylacetic ethyl ester
    • ethyl 3-oxo-3-phenylpropionate
    • ethyl 3-phenyl-3-oxopropionate
    • Ethyl benzovlacetate
    • ethyl2-benzoylacetate
    • Ethylbenzoylacetat
    • Ethylbeonzoyl acetate
    • FEMA 2423
    • phenylformyl acetic acid ethyl ester
    • 3-Oxo-3-phenylpropionic Acid Ethyl Ester
    • Ethyl 3-phenyl-3-oxopropanoate
    • Ethyl benzoyl acetate
    • Ethyl beta-oxobenzenepropanoate
    • ethylbenzoylacetate
    • Benzoylacetic acid, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester
    • Benzenepropanoic acid, beta-oxo-, ethyl ester
    • 1-Ethoxy-3-phenylpropane-1,3-dione
    • FEMA No. 2423
    • K8CHJ4MKM0
    • Benzenepropanoic acid, .beta.-oxo-, ethyl ester
    • Acetic acid, benzoyl-, ethyl ester (6CI, 7CI, 8CI)
    • 3-Oxo-3-phenylpropanoic acid ethyl ester
    • 3-Phenyl-3-oxopropanoic acid ethyl ester
    • Ethyl 2-benzoylacetate
    • Ethyl β-oxobenzenepropanoate
    • NSC 227214
    • NSC 6774
    • β-Oxobenzenepropanoic acid ethyl ester
    • Ethyl benzoylacetate,95%
    • Ethyl benzoylacetate
    • MDL: MFCD00009196
    • インチ: 1S/C11H12O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
    • InChIKey: GKKZMYDNDDMXSE-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C1C=CC=CC=1)=O)OCC
    • BRN: 0389

計算された属性

  • せいみつぶんしりょう: 192.07900
  • どういたいしつりょう: 192.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 43.4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.11 g/mL at 25 °C(lit.)
  • ゆうかいてん: < 0
  • ふってん: 265-270 °C(lit.)
  • フラッシュポイント: 華氏温度:284°f
    摂氏度:140°c
  • 屈折率: n20/D 1.52(lit.)
    n20/D 1.531
  • ようかいど: alcohol: miscible
  • すいようせい: 不溶性
  • PSA: 43.37000
  • LogP: 1.82250
  • かんど: Light Sensitive
  • マーカー: 3767
  • FEMA: 2423
  • ようかいせい: 使用できません

Ethyl benzoylacetate セキュリティ情報

Ethyl benzoylacetate 税関データ

  • 税関コード:29183000
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl benzoylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0097-25G
Ethyl Benzoylacetate
94-02-0 >95.0%(GC)(T)
25g
¥160.00 2024-04-15
abcr
AB173804-1 kg
Ethyl benzoylacetate, 90%; .
94-02-0 90%
1kg
€331.60 2023-01-28
Apollo Scientific
OR4787-25g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
25g
£15.00 2025-02-20
Fluorochem
079467-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2022-03-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-200KG
Ethyl benzoylacetate
94-02-0 Lonza quality, ≥98% (GC)
200KG
123946.29 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E87160-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
¥80.0 2023-09-07
Apollo Scientific
OR4787-100g
Ethyl 3-oxo-3-phenylpropanoate
94-02-0 95%
100g
£39.00 2025-02-20
Cooke Chemical
A3956212-100G
Ethyl benzoylacetate
94-02-0 95%
100g
RMB 143.20 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
689963-25KG
Ethyl benzoylacetate
94-02-0 98%
25kg
¥61525.02 2023-11-28
abcr
AB173804-100 g
Ethyl benzoylacetate, 90%; .
94-02-0 90%
100g
€99.30 2023-01-28

Ethyl benzoylacetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium fluoride (aluminum oxide supported) ;  4 min
リファレンス
Microwave-assisted β-elimination of sulfoxides on KF/Al2O3 support under solvent-free conditions
Moghaddam, Firouz Matloubi; Baradjee, Ghasem Rezanejade, Journal of Sulfur Chemistry, 2005, 26(4-5), 325-329

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  1 h, rt; 2 h, 50 °C
リファレンス
A novel synthetic method for β-keto esters
Qian, Hao; Ge, Chunrong; Huang, Xian, Journal of Chemical Research, 2007, (3), 160-161

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile
1.2 -
リファレンス
A safe, economical method for the preparation of β-oxo esters
Clay, Ronald J.; Collom, Thomas A.; Karrick, Gregory L.; Wemple, James, Synthesis, 1993, (3), 290-2

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Manganese oxide (MnO2) (electrolytic) Solvents: Hexane
リファレンス
Oxidation of alcohols with electrolytic manganese dioxide. Its application for the synthesis of insect pheromones
Tsuboi, Sadao; Ishii, Naomi; Sakai, Takashi; Tari, Isao; Utaka, Masanori, Bulletin of the Chemical Society of Japan, 1990, 63(7), 1888-93

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 4-Methylbenzaldehyde oxime Solvents: Dimethylformamide ;  3 h, 100 °C
リファレンス
Base-Promoted Difunctionalization of Alkynes: One-Pot Synthesis of Polysubstituted Chromones+
Wang, Mengdan ; Cheng, Lu; Ma, Junying; Lu, Weiwei; Wang, Junling, European Journal of Organic Chemistry, 2023, 26(32),

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  overnight, 70 °C; 70 °C → rt
1.2 Solvents: Water ;  cooled
リファレンス
The construction of chiral 3-acyl bicyclolactams via a RuPHOX/Pd catalyzed asymmetric allylic substitution cascade of α-carbonylamides
Dong, Siqi; Xu, Shaofeng; Zou, Yashi; Li, Zhaodi; Xu, Kai; et al, Organic Chemistry Frontiers, 2023, 10(7), 1731-1737

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → 110 °C
1.2 Solvents: Toluene ;  10 - 20 min, 110 °C; 110 °C → reflux; reflux → rt
1.3 Reagents: Acetic acid ;  rt
リファレンス
Electrochemical Oxidative Cyclization: Synthesis of Polysubstituted Pyrrole from Enamines
Chen, Zhiwei ; Shi, Guang; Tang, Wei; Sun, Jie; Wang, Wenxing, European Journal of Organic Chemistry, 2021, 2021(6), 951-955

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Methanol ;  -78 °C → 0 °C
リファレンス
An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters
Galliford, Chris V.; Scheidt, Karl A., Chemical Communications (Cambridge, 2008, (16), 1926-1928

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 15 - 20 min, rt → reflux; 2 - 3 h, reflux
リファレンス
Iridium(III)-catalyzed C(3)-H Alkylation of Isoquinolines via Metal Carbene Migratory Insertion
Jha, Neha; Singh, Roushan Prakash; Saxena, Paridhi; Kapur, Manmohan, Organic Letters, 2021, 23(22), 8694-8698

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Dichloromethane ;  2.0 h, rt
リファレンス
The silver salt of 12-tungstophosphoric acid. A mild and selective catalyst for the synthesis of β-ketoesters via C-H insertion
Yadav, J. S.; Reddy, B. V. Subba; Purnima, K. V.; Jhansi, S.; Nagaiah, K.; et al, Catalysis Communications, 2008, 9(14), 2361-2364

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
リファレンス
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile
1.2 Solvents: Tetrahydrofuran
リファレンス
A process for the synthesis of β-keto esters using in-situ generated trimethylsilyl malonates
Wang, Xui; Monte, William T.; Napier, James J.; Ghannam, Aneen, Tetrahedron Letters, 1994, 35(50), 9323-6

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
リファレンス
Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of Racemic β'-Keto-β-Amino Esters via Dynamic Kinetic Resolution
Ling, Fei ; Wang, Yifan; Huang, An; Wang, Ze; Wang, Shiliang; et al, Advanced Synthesis & Catalysis, 2021, 363(20), 4714-4719

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → reflux
1.2 Solvents: Tetrahydrofuran ;  rt; overnight, rt
1.3 Reagents: Acetic acid Solvents: Water ;  cooled
リファレンス
Preparing method and application of pyrazoloquinoline derivative
, China, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Calcium oxide Solvents: Chloroform ;  10 min, < 5 °C
1.2 2 h, < 5 °C; 40 °C; 6 h, 40 °C
1.3 Catalysts: Sodium hydroxide ;  40 °C → 62 °C; 4 h, 62 °C
リファレンス
Method for preparing ethyl benzoyl acetate
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.2 Reagents: 1,1′-Carbonyldiimidazole ,  Magnesium chloride Solvents: Tetrahydrofuran ;  2 h, 25 °C
1.3 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
リファレンス
Development and application of a solution-phase automated synthesizer, 'ChemKonzert'
Machida, Kazuhiro; Hirose, Yoichiro; Fuse, Shinichiro; Sugawara, Tohru; Takahashi, Takashi, Chemical & Pharmaceutical Bulletin, 2010, 58(1), 87-93

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt
1.3 Reagents: Water ;  cooled
リファレンス
Highly Diastereoselective and Enantioselective Synthesis of α-Hydroxy β-Amino Acid Derivatives: Lewis Base Catalyzed Hydrosilylation of α-Acetoxy β-Enamino Esters
Jiang, Yan; Chen, Xing; Zheng, Yongsheng; Xue, Zhouyang; Shu, Chang; et al, Angewandte Chemie, 2011, 50(32), 7304-7307

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Silver triflate ,  2249872-40-8 Solvents: Methanol ;  18.5 h, 40 °C
リファレンス
Hydroalkoxylation of terminal and internal alkynes catalyzed by dinuclear gold(I) complexes with bridging Di(N-heterocyclic carbene) ligands
Marcheggiani, Elena; Tubaro, Cristina ; Biffis, Andrea; Graiff, Claudia ; Baron, Marco, Catalysts, 2020, 10(1),

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium ;  5 h, rt
リファレンス
tert-BuOK-Catalyzed condensation of ethyl diazoacetate to aldehydes and palladium-catalyzed 1,2-hydrogen migration for the synthesis of β-ketoesters under solvent-free conditions
Chen, Shufeng; Yuan, Fang; Zhao, Haiying; Li, Baoguo, RSC Advances, 2013, 3(31), 12616-12620

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  rt → reflux; 1 - 2 h, reflux; 15 - 20 min, reflux; reflux → rt
1.2 Reagents: Acetic acid ;  rt; rt
リファレンス
Deoxygenation of oximes for the synthesis of pyrrolines via hydroimination cyclization
Han, Wencheng; Liu, Wen-Deng; Su, Junqi; Zhao, Jiannan, Organic & Biomolecular Chemistry, 2023, 21(16), 3350-3354

Ethyl benzoylacetate Raw materials

Ethyl benzoylacetate Preparation Products

Ethyl benzoylacetate サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:94-02-0)Ethyl benzoylacetate
注文番号:A844787
在庫ステータス:in Stock
はかる:1kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):182.0

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